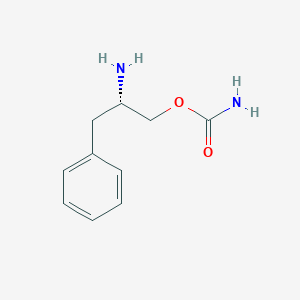
(S)-2-amino-3-phenylpropyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-amino-3-phenylpropyl carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by its chiral center, which gives it specific stereochemistry and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-phenylpropyl carbamate can be achieved through several methods. One common approach involves the reaction of (S)-2-amino-3-phenylpropanol with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Another method involves the use of carbon dioxide and amines in the presence of a catalyst. This eco-friendly approach avoids the use of toxic reagents and provides high selectivity for the desired carbamate .
Industrial Production Methods
Industrial production of carbamates often involves continuous synthesis processes. For example, the reaction of carbon dioxide with amines in a continuous flow reactor can produce carbamates efficiently and with high purity . This method is advantageous for large-scale production due to its scalability and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-amino-3-phenylpropyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate to its amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and substituted carbamates. These products can be further utilized in various chemical syntheses and applications .
Wissenschaftliche Forschungsanwendungen
(S)-2-amino-3-phenylpropyl carbamate has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of (S)-2-amino-3-phenylpropyl carbamate involves its interaction with specific molecular targets. For instance, carbamates can inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in the nervous system . This inhibition is reversible and depends on the carbamate’s ability to form a stable intermediate with the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties but different biological activity.
Methyl carbamate: A simpler carbamate with applications in agriculture as a pesticide.
Phenyl carbamate: Similar in structure but with different substituents on the aromatic ring, leading to varied reactivity and applications.
Uniqueness
(S)-2-amino-3-phenylpropyl carbamate is unique due to its chiral center, which imparts specific stereochemistry and potential for enantioselective interactions. This makes it valuable in the synthesis of chiral drugs and as a tool in asymmetric synthesis .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications. Understanding its synthesis, reactions, and mechanism of action can further enhance its utility in developing new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
178429-63-5 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
[(2S)-2-amino-3-phenylpropyl] carbamate |
InChI |
InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m0/s1 |
InChI-Schlüssel |
UCTRAOBQFUDCSR-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](COC(=O)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
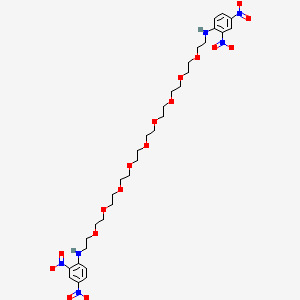

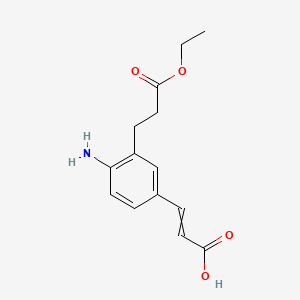

![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B14069921.png)
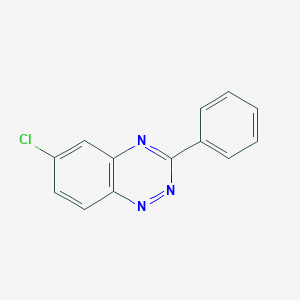
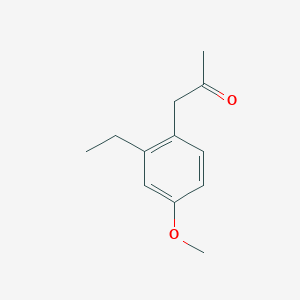
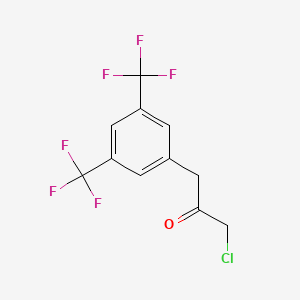
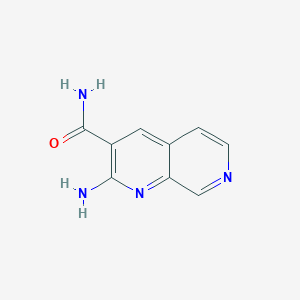
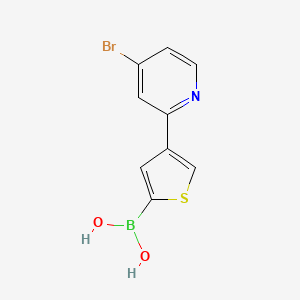
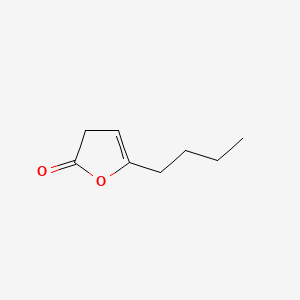
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14069959.png)

